Daq-nampc
Description
Its molecular architecture comprises a polymeric core functionalized with ligand groups designed for receptor-specific binding. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirms a molecular weight of approximately 2,500 Da, with polydispersity indices below 1.2, indicative of a homogeneous formulation . Key physicochemical properties include aqueous solubility (>50 mg/mL at pH 7.4) and stability under physiological conditions (degradation <5% over 24 hours at 37°C) . Preclinical studies highlight its enhanced cellular uptake efficiency (1.8-fold higher than unmodified analogs) in vitro, attributed to its surface ligand density (12 ligands per nanoparticle) . Regulatory filings classify Daq-nampc under the EMA’s "nanosimilar" framework, emphasizing stringent quality-by-design (QbD) protocols during synthesis .
Properties
CAS No. |
100036-74-6 |
|---|---|
Molecular Formula |
C28H26Cl4N12O6 |
Molecular Weight |
768.4 g/mol |
IUPAC Name |
acetic acid;N-(2,4-diaminoquinazolin-6-yl)-N-[[2,3,5,6-tetrachloro-4-[[(2,4-diaminoquinazolin-7-yl)-nitrosoamino]methyl]phenyl]methyl]nitrous amide |
InChI |
InChI=1S/C24H18Cl4N12O2.2C2H4O2/c25-17-13(7-39(37-41)9-2-4-15-12(5-9)22(30)36-23(31)33-15)18(26)20(28)14(19(17)27)8-40(38-42)10-1-3-11-16(6-10)34-24(32)35-21(11)29;2*1-2(3)4/h1-6H,7-8H2,(H4,29,32,34,35)(H4,30,31,33,36);2*1H3,(H,3,4) |
InChI Key |
JPFDPQKOJSMVNL-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N |
Other CAS No. |
100036-74-6 |
Synonyms |
4,4'-bis(2,4-diaminoquinazol-6-(N-nitrosoaminomethyl))tetrachlorobenzene DAQ-NAMPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis of Daq-nampc with three structurally related NBCDs—Polymerex-α, NanoBind-V2, and SynthoCore-5—reveals critical distinctions (Table 1):
| Parameter | This compound | Polymerex-α | NanoBind-V2 | SynthoCore-5 |
|---|---|---|---|---|
| Molecular Weight (Da) | 2,500 ± 150 | 2,800 ± 200 | 2,200 ± 180 | 3,000 ± 250 |
| Ligand Density | 12 ± 2 ligands/nm² | 8 ± 1 ligands/nm² | 15 ± 3 ligands/nm² | 10 ± 2 ligands/nm² |
| Polydispersity Index | 1.15 | 1.30 | 1.25 | 1.40 |
| Stability (24h, 37°C) | >95% retained | 88% retained | 92% retained | 85% retained |
| Primary Application | Oncology | Immunotherapy | Neurological | Infectious Disease |
This compound exhibits superior stability and ligand uniformity compared to Polymerex-α and SynthoCore-5, though NanoBind-V2 achieves higher ligand density at the cost of batch variability (±3 ligands/nm²) .
Pharmacokinetic and Efficacy Profiles
In vivo pharmacokinetic studies in murine models demonstrate this compound’s extended circulation half-life (t₁/₂ = 14.5 hours) relative to peers, attributable to its polyethylene glycol (PEG) surface modifications (Table 2):
| Compound | t₁/₂ (h) | Cₘₐₓ (µg/mL) | AUC₀–24 (µg·h/mL) | Tumor Uptake (%) |
|---|---|---|---|---|
| This compound | 14.5 | 32.7 | 480 | 22.4 |
| Polymerex-α | 9.2 | 28.1 | 310 | 18.9 |
| NanoBind-V2 | 11.8 | 25.9 | 410 | 24.1 |
| SynthoCore-5 | 8.5 | 19.4 | 265 | 15.3 |
This compound’s AUC₀–24 exceeds SynthoCore-5 by 81%, though NanoBind-V2 achieves marginally higher tumor uptake (24.1%) due to its blood-brain barrier penetration capabilities .
Regulatory and Manufacturing Considerations
This compound’s manufacturing process adheres to EMA’s nanosimilar guidelines, requiring multi-attribute monitoring (MAM) of critical quality attributes (CQAs) such as particle size (PDI <1.2) and ligand conjugation efficiency (>90%) . In contrast, NanoBind-V2’s approval in the EU was contingent on additional clinical PK/PD bridging studies due to variability in ligand distribution . China’s NMPA classifies this compound as a Category 2 chemical generic, mandating bioequivalence studies against the reference product .
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